N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a naphthohydrazide core, substituted with a chlorobenzyl group and a benzylidene moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide typically involves a multi-step process:
Formation of the Hydrazide Core: The initial step involves the preparation of 1-naphthohydrazide through the reaction of 1-naphthylamine with hydrazine hydrate under reflux conditions.
Substitution Reaction: The hydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Condensation Reaction: Finally, the substituted hydrazide undergoes a condensation reaction with 4-hydroxybenzaldehyde to form the benzylidene moiety, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthohydrazide core.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
765309-15-7 |
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Molecular Formula |
C25H19ClN2O2 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H19ClN2O2/c26-21-12-8-19(9-13-21)17-30-22-14-10-18(11-15-22)16-27-28-25(29)24-7-3-5-20-4-1-2-6-23(20)24/h1-16H,17H2,(H,28,29)/b27-16+ |
InChI Key |
KGAJTWXDPPYKIR-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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